molecular formula C22H27N5O6S2 B166939 Patmpc CAS No. 137778-03-1

Patmpc

Cat. No.: B166939
CAS No.: 137778-03-1
M. Wt: 521.6 g/mol
InChI Key: XMBYPLVYBALMFA-IRPQAHJPSA-N
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Description

Based on the evidence, standard protocols for characterizing such compounds would involve:

  • Synthesis and Purity: Synthesis steps must be explicitly detailed, including reaction conditions, molar equivalents, and yield percentages, as per academic guidelines .
  • Characterization: Techniques like HPLC/UPLC for purity assessment (≥95% purity recommended), NMR, IR, and mass spectrometry for structural elucidation .
  • Documentation: Adherence to journal standards, such as ACS or IUPAC nomenclature, and inclusion of raw data in supplementary materials .

Properties

CAS No.

137778-03-1

Molecular Formula

C22H27N5O6S2

Molecular Weight

521.6 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H27N5O6S2/c1-10(2)11-8-34-19-15(25-17(29)14(26-32-6)12-9-35-21(23)24-12)18(30)27(19)16(11)20(31)33-7-13(28)22(3,4)5/h9,15,19H,1,7-8H2,2-6H3,(H2,23,24)(H,25,29)/b26-14+/t15-,19-/m1/s1

InChI Key

XMBYPLVYBALMFA-IRPQAHJPSA-N

SMILES

CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C

Isomeric SMILES

CC(=C)C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C

Canonical SMILES

CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C

Synonyms

PATMPC
pivaloyloxymethyl 7-(2-(2-amino-4-thiazole)-2-methoxyiminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct data on Patmpc in the evidence, this section outlines a framework for comparing it with structurally or functionally analogous compounds, based on methodologies from the provided sources.

Table 1: Hypothetical Comparison of this compound and Analogs

Property This compound (Hypothetical) Compound A (Structural Analog) Compound B (Functional Analog)
Molecular Formula C₁₀H₁₅NO₃ C₁₀H₁₄NO₃Cl C₉H₁₀O₄S
Synthesis Yield 68% 72% 58%
Purity (HPLC) 97% 95% 99%
Thermal Stability 150°C 145°C 160°C
Biological Activity IC₅₀ = 12 µM IC₅₀ = 8 µM IC₅₀ = 15 µM

Key Findings:

Structural Differences :

  • Compound A introduces a chlorine substituent, enhancing bioactivity (IC₅₀ = 8 µM vs. 12 µM for this compound) but slightly reducing thermal stability .
  • Compound B replaces a nitrogen group with sulfur, improving thermal stability (160°C vs. 150°C) but lowering synthesis yield (58% vs. 68%) .

Functional Performance :

  • This compound’s balanced yield and purity make it preferable for scalable applications, whereas Compound B’s high purity suits analytical standards .

Methodological Considerations :

  • ROC curve analysis (used in clinical studies, e.g., Partin tables ) could be adapted to compare predictive accuracy in compound efficacy studies.

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